molecular formula C13H7Cl2NO B184813 2-(3,4-Dichlorophenyl)benzoxazole CAS No. 3164-12-3

2-(3,4-Dichlorophenyl)benzoxazole

Cat. No. B184813
CAS RN: 3164-12-3
M. Wt: 264.1 g/mol
InChI Key: DSLOEULHWIEJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)benzoxazole, also known as DCBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an ideal candidate for use in a variety of laboratory experiments. In

Scientific Research Applications

2-(3,4-Dichlorophenyl)benzoxazole has been used in a variety of scientific research applications. One of the most significant uses of 2-(3,4-Dichlorophenyl)benzoxazole is in the development of fluorescent probes. These probes are used to detect and visualize biological molecules such as proteins and nucleic acids. 2-(3,4-Dichlorophenyl)benzoxazole is also used in the development of sensors for the detection of metal ions. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole involves the formation of a complex with biological molecules such as proteins and nucleic acids. This complex formation results in a change in the fluorescence properties of 2-(3,4-Dichlorophenyl)benzoxazole, which can be detected and measured. The exact mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole is still being studied, but it is believed to involve interactions with specific amino acid residues in proteins and specific nucleotide sequences in nucleic acids.

Biochemical And Physiological Effects

2-(3,4-Dichlorophenyl)benzoxazole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to bind to specific proteins and nucleic acids, which can result in changes in their function. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects.

Advantages And Limitations For Lab Experiments

2-(3,4-Dichlorophenyl)benzoxazole has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect very low concentrations of biological molecules. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, 2-(3,4-Dichlorophenyl)benzoxazole also has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole. One area of interest is the development of new fluorescent probes based on the structure of 2-(3,4-Dichlorophenyl)benzoxazole. Additionally, researchers are exploring the potential use of 2-(3,4-Dichlorophenyl)benzoxazole in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole, which could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)benzoxazole is a promising compound for use in scientific research. Its unique structure and fluorescence properties make it an ideal candidate for the development of fluorescent probes and sensors. Additionally, its potential anti-cancer properties and other biochemical effects make it an interesting target for drug development. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole.

Synthesis Methods

The synthesis of 2-(3,4-Dichlorophenyl)benzoxazole involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used to produce high-quality 2-(3,4-Dichlorophenyl)benzoxazole for use in scientific research.

properties

CAS RN

3164-12-3

Product Name

2-(3,4-Dichlorophenyl)benzoxazole

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

DSLOEULHWIEJEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl

Other CAS RN

3164-12-3

Origin of Product

United States

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